molecular formula C14H19N2O3- B12358971 Benzyl[2-(diethylamino)-2-oxoethyl]carbamate

Benzyl[2-(diethylamino)-2-oxoethyl]carbamate

Cat. No.: B12358971
M. Wt: 263.31 g/mol
InChI Key: RJFIIXSIPLMUQX-UHFFFAOYSA-M
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Description

Benzyl[2-(diethylamino)-2-oxoethyl]carbamate (CAS: 79990-06-0) is a carbamate derivative characterized by a diethylamino substituent and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.325 g/mol . The compound features a carbamate linkage (-O-CO-NH-) and a tertiary amine (diethylamino group), making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the protection of amine functionalities during peptide synthesis or drug development.

Properties

Molecular Formula

C14H19N2O3-

Molecular Weight

263.31 g/mol

IUPAC Name

N-benzyl-N-[2-(diethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)11-16(14(18)19)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)/p-1

InChI Key

RJFIIXSIPLMUQX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate typically involves the reaction of benzyl chloroformate with N,N-diethylglycine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.

Industrial Production Methods: On an industrial scale, the production of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Types of Reactions:

    Oxidation: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Benzyl alcohol and diethylcarbamoyl methyl carbamate.

    Reduction: Benzyl amine and diethylcarbamoyl methyl carbamate.

    Substitution: Substituted benzyl derivatives and diethylcarbamoyl methyl carbamate.

Scientific Research Applications

Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Benzotriazole : Acts as a leaving group, facilitating acyl transfer in peptide synthesis (e.g., 74% yield in coupling reactions) .
  • Morpholine : Increases water solubility due to its polar oxygen atom, favoring applications in aqueous-phase reactions .
  • Hydrazine: Enables coordination with metal ions, useful in catalysis or diagnostic probes .

Biological Activity

Benzyl[2-(diethylamino)-2-oxoethyl]carbamate, a carbamate derivative, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields.

Target and Mode of Action
this compound primarily acts as a protecting group for amines in peptide synthesis. It forms stable carbamate bonds with amine groups, preventing unwanted reactions during the synthesis process. This functionality is crucial for the formation of precise peptide sequences, which are foundational in biochemistry and pharmacology .

Biochemical Pathways
The compound interacts with key enzymes and proteins involved in peptide synthesis, such as N,N’-dicyclohexylcarbodiimide (DCC) and other coupling agents. Its role extends to influencing cellular processes like gene expression and metabolism, particularly by affecting enzyme activity within metabolic pathways .

Stability and Reactivity
this compound exhibits stability under mild conditions but can degrade under extreme pH levels. Its reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which are essential for its applications in synthetic chemistry .

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Produced
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
Nucleophilic SubstitutionAmines or alcohols with baseSubstituted carbamates

Pharmacokinetics

Absorption and Distribution
As a carbamate derivative, this compound is expected to have good solubility in organic solvents, facilitating its absorption in biological systems. Its distribution within tissues is influenced by interactions with transport proteins .

Cellular Effects

Research indicates that this compound can significantly alter cellular functions at varying dosages. Low doses may have negligible effects, while higher concentrations can lead to substantial changes in enzyme activity and gene expression .

Case Studies

In laboratory settings, studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential as an enzyme inhibitor in protease activity, showing promise as a therapeutic agent against diseases where protease activity is dysregulated .

Applications

Scientific Research
The compound serves as a versatile building block in organic synthesis and is studied for its potential applications in drug development. Its ability to inhibit proteases suggests possible therapeutic uses in treating conditions like cancer or viral infections where protease activity plays a critical role .

Industrial Uses
In the chemical industry, this compound is utilized in the production of polymers and as a stabilizer in various chemical processes .

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